Decilonitrose

Description

Contextualization within Branched-Chain Sugar Chemistry

Branched-chain sugars are a class of carbohydrates possessing alkyl or other carbon-containing substituents attached to the sugar backbone, deviating from the typical linear or cyclic polyhydroxy aldehyde or ketone structure. Decilonitrose fits into this category due to the methyl group attached at the C-3 position nih.govoup.com. This structural modification significantly influences its chemical properties and biological interactions compared to simple hexoses. This compound is often discussed alongside other branched-chain sugars found in natural products, such as avidinosamine, kijanose, rubranitrose, and evernitrose, highlighting its place within this specialized group of carbohydrates rwth-aachen.deacs.orgtandfonline.comresearchgate.netnih.govacs.org.

Significance in Glycosylated Natural Products Research

The primary significance of this compound in chemical research stems from its presence as a sugar component in several glycosylated natural products, particularly anthracycline antibiotics nih.govnih.govacs.orgacs.orgcapes.gov.brthieme-connect.denih.govtandfonline.com. These antibiotics, produced by various Streptomyces species, include decilorubicin (B1670137), arugomycin, and cororubicin (B223232) nih.govnih.govacs.orgacs.orgcapes.gov.brthieme-connect.detandfonline.com. The glycosylation of the aglycone (non-sugar) core with sugar moieties like this compound is often crucial for the biological activity of these natural products acs.orgfrontiersin.orgnih.gov. The sugar residues can influence properties such as solubility, cellular uptake, and interaction with biological targets frontiersin.orgmdpi.com. Research into this compound, therefore, contributes to understanding the structure-activity relationships of these important natural products and can inform efforts in drug discovery and modification acs.orgfrontiersin.orgnih.gov.

Historical Perspectives on this compound Research

The history of this compound research is intertwined with the discovery and structural elucidation of the antibiotics in which it is found. Its identification as a component of decilorubicin marked its initial isolation and study nih.govnih.govtandfonline.com. Early research focused on determining its precise chemical structure and absolute configuration. The absolute configuration of this compound was established as 2,3,6-trideoxy-3-C-methyl-3-nitro-L-ribo-hexopyranose through synthetic studies nih.govoup.comnii.ac.jp.

Subsequently, research efforts have concentrated on the synthesis of this compound and its derivatives. Developing stereoselective synthetic routes has been a key challenge due to the branched nature and the presence of the nitro group rwth-aachen.deacs.orgacs.orgacs.orgacs.orgnii.ac.jpnih.govcapes.gov.brresearchgate.net. Various synthetic strategies have been explored, including approaches involving branched-chain nitro and amino sugars rwth-aachen.deacs.orgacs.org, and methods for glycosylation using this compound analogues as acceptors acs.orgnih.gov. These synthetic studies not only confirmed its structure but also provided pathways for accessing this compound and related compounds for further research. For example, a stereoselective route to both enantiomers of this compound has been reported rwth-aachen.deacs.org. Studies on the synthesis of trisaccharides containing L-decilonitrose, such as the trisaccharide found in cororubicin, highlight the ongoing research into incorporating this sugar into more complex natural product structures acs.orgacs.org.

Research findings related to the synthesis of this compound and its incorporation into oligosaccharides often detail reaction conditions, yields, and stereoselectivities. These data are critical for evaluating the efficiency and practicality of different synthetic methodologies.

| Property | Value | Source |

| Chemical Formula | C7H13NO5 | nih.gov |

| Molecular Weight | 175.18 g/mol | nih.gov |

| PubChem CID | 174553 | nih.gov |

| Absolute Configuration | 2,3,6-trideoxy-3-C-methyl-3-nitro-L-ribo-hexopyranose | nih.govoup.com |

While detailed, comprehensive data tables covering all research findings are extensive across the literature, specific synthetic efforts provide examples of quantitative results. For instance, studies on glycosylation reactions using this compound analogues as acceptors have reported variable selectivities depending on the protecting groups and reaction conditions nih.gov.

Structure

3D Structure

Properties

CAS No. |

86402-43-9 |

|---|---|

Molecular Formula |

C7H13NO5 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

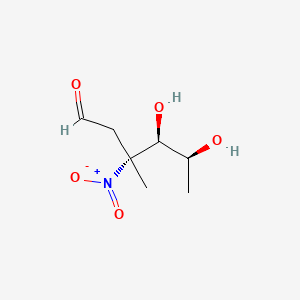

(3R,4R,5S)-4,5-dihydroxy-3-methyl-3-nitrohexanal |

InChI |

InChI=1S/C7H13NO5/c1-5(10)6(11)7(2,3-4-9)8(12)13/h4-6,10-11H,3H2,1-2H3/t5-,6-,7+/m0/s1 |

InChI Key |

NXLFZVUAZMYNDL-LYFYHCNISA-N |

SMILES |

CC(C(C(C)(CC=O)[N+](=O)[O-])O)O |

Isomeric SMILES |

C[C@@H]([C@@H]([C@@](C)(CC=O)[N+](=O)[O-])O)O |

Canonical SMILES |

CC(C(C(C)(CC=O)[N+](=O)[O-])O)O |

Appearance |

Solid powder |

Other CAS No. |

86402-43-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decilonitrose; Methyl beta-decilonitroside. |

Origin of Product |

United States |

Structural Analysis and Stereochemical Determination of Decilonitrose

Absolute Configuration Elucidation of 2,3,6-Trideoxy-3-C-methyl-3-nitro-L-ribo-hexopyranose

The absolute configuration of decilonitrose has been unequivocally established as 2,3,6-trideoxy-3-C-methyl-3-nitro-L-ribo-hexopyranose. nih.gov This determination was achieved through synthetic methods, specifically the synthesis of its methyl beta-glycoside starting from L-rhamnose. nih.gov The synthetic route was designed to avoid any ambiguity in the resulting configuration, thereby confirming the absolute stereochemistry of this compound. nih.gov

Spectroscopic Methodologies in this compound Structure Characterization

Spectroscopic techniques play a vital role in the characterization and confirmation of the structure of this compound. These methods provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in this compound Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds, including complex carbohydrates like this compound. core.ac.uklibretexts.org Both 1D and 2D NMR techniques are employed.

Detailed analysis of 1H and 13C NMR spectra provides information on the chemical environment of each proton and carbon atom, respectively. Chemical shifts (δ) and coupling constants (J) are key parameters used to assign signals to specific nuclei and deduce connectivity. core.ac.uklibretexts.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing through-bond correlations between protons and carbons. core.ac.uk These correlations are critical for piecing together the carbon skeleton and identifying the positions of substituents like the methyl and nitro groups.

Stereochemical information can also be obtained from NMR, particularly through NOE (Nuclear Overhauser Effect) experiments (NOE difference, NOESY, and ROESY). core.ac.uk NOE signals indicate spatial proximity between nuclei, which helps in determining the relative orientation of groups in three dimensions and confirming the stereochemistry. core.ac.uk Coupling constants, particularly vicinal coupling constants (³J), can also provide insights into dihedral angles and thus relative configurations. core.ac.uklibretexts.org

Complementary Spectroscopic Techniques in this compound Characterization

In addition to NMR, other spectroscopic methods can provide complementary information for the comprehensive characterization of this compound. Mass Spectrometry (MS), for instance, is crucial for determining the molecular weight and elemental composition of the compound. solubilityofthings.com High-resolution MS can provide the exact mass, which helps confirm the molecular formula (C7H13NO5). nih.gov

Infrared (IR) spectroscopy can identify the presence of specific functional groups based on their characteristic vibrational frequencies. solubilityofthings.comarxiv.org For this compound, IR spectroscopy would be expected to show absorption bands corresponding to hydroxyl (O-H), nitro (N-O), and C-H stretching vibrations, as well as C-O and C-C stretching and bending vibrations within the sugar ring and methyl group.

Ultraviolet-Visible (UV-Vis) spectroscopy might be less informative for a saturated sugar like this compound unless it is part of a larger chromophoric molecule like decilorubicin (B1670137). However, if conjugated systems were present, UV-Vis would provide valuable data.

X-ray crystallography, when suitable crystals can be obtained, provides the most definitive determination of both the connectivity and the absolute stereochemistry of a molecule in the solid state. unipr.it While not explicitly detailed for this compound in isolation in the search results, X-ray crystallography has been applied to related branched-chain nitro sugars and could be used to confirm the structure of this compound or its derivatives. researchgate.net

Chiral Synthesis and Enantiomeric Relationships of this compound

Chiral synthesis, also known as enantioselective or asymmetric synthesis, is a process that favors the formation of a specific enantiomer or diastereomer of a compound. This is particularly important for chiral molecules like this compound, as different stereoisomers can have distinct biological properties.

The synthesis of this compound, specifically the L-ribo enantiomer, has been achieved, notably starting from L-rhamnose. nih.gov This synthetic route was instrumental in confirming the absolute configuration. nih.gov

Research has also explored stereoselective routes to synthesize branched-chain nitro and amino sugars, including both enantiomers of this compound and avidinosamine. rwth-aachen.deresearchgate.net This suggests that synthetic strategies have been developed to control the stereochemistry at the newly formed chiral centers during the synthesis of this compound and its enantiomer. rwth-aachen.de

Enantiomeric relationships refer to the relationship between stereoisomers that are non-superimposable mirror images of each other. This compound, being a chiral molecule with multiple stereocenters, exists as one specific enantiomer (the L-ribo form). Its mirror image would be the D-ribo enantiomer, which would be a distinct compound with potentially different properties. The ability to synthesize both enantiomers is valuable for studying the impact of stereochemistry on biological activity or for other applications. rwth-aachen.de

The synthesis of glycosides containing this compound has also been reported, highlighting its role as a building block in more complex molecules like anthracycline antibiotics. researchgate.netnih.govacs.org These syntheses often involve coupling reactions where the stereochemistry of the glycosidic linkage is controlled. nih.gov

Advanced Synthetic Methodologies for Decilonitrose and Its Analogues

Strategies for 2-Deoxyglycoside Synthesis Incorporating Decilonitrose Moieties

The incorporation of 2-deoxy sugars, such as the 2,6-dideoxy residues found alongside this compound in cororubicin (B223232), into oligosaccharides requires specialized glycosylation strategies. acs.orgacs.org Synthesizing glycosides containing this compound or similar nitro sugar moieties involves navigating the inherent reactivity and stereochemical complexities associated with these sugar types. acs.orgmdpi.comnih.govnih.govresearchgate.netfrontiersin.orgmdpi.comresearchgate.net

Challenges in Stereoselective Glycosylation with 2-Deoxy-Sugar Donors

A major hurdle in the synthesis of 2-deoxyglycosides is controlling the stereochemical outcome of the glycosylation reaction. acs.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.netacs.orgresearchgate.net The absence of a functional group at the C2 position in 2-deoxy-sugar donors eliminates the possibility of using neighboring group participation, a common strategy for achieving stereocontrol in glycosylation. acs.orgmdpi.comnih.govnih.gov This lack of a directing group, coupled with the intrinsic stereoelectronic preferences of additions to putative oxocarbenium cations and the instability of many activated deoxy sugar donors, contributes to the difficulty in achieving high stereoselectivity. mdpi.com Consequently, the construction of β-linked deoxy sugars, in particular, remains challenging, although certain substrates with an axial C3 substituent may kinetically disfavor α-anomer formation. mdpi.com The reactivity and selectivity of glycosylation reactions with 2-deoxy sugars can also be influenced by the nature of the leaving group and the reaction media, although these effects may differ compared to fully substituted sugars due to the enhanced reactivity of deoxy sugars. nih.gov

Reagent-Controlled Glycosylations in this compound Analogue Assembly

To overcome the stereochemical challenges, reagent-controlled glycosylation approaches have been developed and applied to the synthesis of 2-deoxy sugars, including those relevant to this compound analogues. nih.govnih.govnsf.govnih.gov In these methods, the stereochemical outcome is dictated by the choice of activating agent or promoter system, rather than relying solely on the intrinsic properties of the sugar donor. nih.govnih.gov For instance, specific promoter systems can activate 2-deoxy-sugar hemiacetals in situ, leading to stereoselective reactions with nucleophilic acceptors. nih.govnsf.gov This allows for the directed synthesis of specific anomers, which is critical for assembling complex oligosaccharides containing this compound or its analogues with defined biological activities. nih.gov

Precursor Design and Synthesis for this compound Construction

The synthesis of this compound involves the careful design and preparation of suitable precursor molecules that facilitate the introduction of the nitro group and the branched methyl group with the correct stereochemistry. nih.govrwth-aachen.de

O-Benzylhydroxylamino Sugar Precursors in Nitro Sugar Synthesis

A key strategy in the synthesis of this compound and other nitro sugars is the use of O-benzylhydroxylamino sugar precursors. acs.orgacs.orgacs.org These precursors serve as masked forms of the nitro group. The synthesis typically involves incorporating the O-benzylhydroxylamino functionality into a sugar scaffold at the desired position of nitration. Subsequent oxidative cleavage of the O-benzylhydroxylamino group, often achieved using reagents like dimethyldioxirane (B1199080), reveals the nitro group. acs.orgacs.org This transformation has been reported as a critical step in completing the synthesis of this compound-containing trisaccharides. acs.orgacs.org This approach offers a controlled method for introducing the nitro functionality late in the synthesis sequence.

Utilization of Glycosiduloses as Intermediates in this compound Synthesis

Glycosiduloses, which are sugar derivatives containing a ketone functional group, have been utilized as intermediates in the synthesis of this compound. nih.gov The presence of a carbonyl group in glycosiduloses allows for the introduction of the branched methyl group through nucleophilic addition, such as the reaction with a methyl Grignard reagent or a similar organometallic species. Subsequent transformations, including the introduction of the nitro group (potentially via the O-benzylhydroxylamino route or other nitration methods) and adjustments to the oxidation state and stereochemistry, can then lead to the formation of the this compound structure. The synthesis of methyl beta-decilonitroside starting from L-rhamnose through the 3-ulose highlights the utility of glycosiduloses in constructing the this compound core. nih.gov

Stereoselective Approaches in this compound Synthesis

Achieving the correct stereochemistry at each chiral center is paramount in the synthesis of this compound due to its specific configuration as 2,3,6-trideoxy-3-C-methyl-3-nitro-L-ribo-hexopyranose. nih.gov Stereoselective approaches are employed throughout the synthetic route to control the configuration of the newly formed chiral centers, particularly at C3 where the nitro group and methyl branch are located, and at the anomeric center during glycosylation. rwth-aachen.denih.govresearchgate.netnih.gov

Diastereoselective Synthesis of Branched-Chain Nitro Sugars

Diastereoselective synthesis is crucial for constructing the correct stereochemistry at the branched carbon center in nitro sugars such as this compound acs.org. One approach involves the stereoselective Michael addition reactions cdnsciencepub.comresearchgate.net. For instance, the reaction of methyl 2-O-acetyl-4,6-O-benzylidene-3-deoxy-3-nitro-β-D-glucopyranoside or related nitro-olefin derivatives with nitroalkanes can lead to branched-chain dinitro sugar derivatives cdnsciencepub.comcdnsciencepub.com. These reactions have shown high stereoselectivity concerning the configurations at C-2 and C-3 in the products cdnsciencepub.comcdnsciencepub.com. However, the formation of side-chain epimers can occur when the nitroalkyl side chain contains an asymmetric carbon cdnsciencepub.comcdnsciencepub.com.

Another stereoselective route to branched-chain nitro and amino sugars, including both enantiomers of this compound, has been reported rwth-aachen.derwth-aachen.de. The synthesis of D-rubranitrose, another naturally occurring branched-chain nitro sugar with a similar structural motif, has also been achieved through a stereoselective route involving the construction of the functionalized branched-chain structure acs.orgacs.org. This route utilized a method for transforming allylic alcohols to cis-1,2-amino alcohols as a key step acs.org.

Glycosylation Reactions Employing Thioglycoside Donors for this compound Conjugates

Glycosylation reactions are essential for coupling sugar units to form oligosaccharides and glycoconjugates, including those containing this compound nih.gov. Thioglycosides are widely used glycosyl donors in chemical glycosylation due to their ease of preparation, stability, and tunable reactivity chinesechemsoc.orgchinesechemsoc.orgnih.gov.

The synthesis of trisaccharides containing nitro sugars, such as the cororubicin trisaccharide which contains L-decilonitrose, has successfully employed glycosylation strategies acs.org. A key feature in the synthesis of the cororubicin trisaccharide was the use of an O-benzylhydroxylamino sugar as a precursor to this compound, which also served as both an acceptor and a donor in glycosylation steps acs.org. A β-selective glycosylation was achieved using a thioglycoside donor acs.org.

Thioglycoside glycosylation typically involves the activation of the donor by an electrophilic promoter, generating a glycosyl sulfonium (B1226848) ion, which then reacts with a nucleophilic acceptor to form the glycosidic bond nih.gov. The reactivity of thioglycoside donors can be influenced by protective groups, a concept utilized in reactivity-based chemoselective glycosylation nih.gov.

Functional Group Transformations in this compound Synthetic Routes

Specific functional group transformations are integral to the synthesis of this compound, particularly the introduction of the nitro group at the challenging tertiary carbon center acs.org.

Oxidative Cleavage of O-Benzylhydroxylamino Groups to Nitro Functionality

A critical transformation in the synthesis of this compound and related nitro sugars is the oxidative cleavage of an O-benzylhydroxylamino group to yield the nitro functionality acs.orgresearchgate.netacs.org. This conversion provides a convenient method for introducing the nitro group at a desired position.

One effective method for this transformation is the use of dimethyldioxirane (DMDO) acs.orgresearchgate.netacs.org. This single-step oxidative cleavage of the O-benzylhydroxylamino group to a nitro group proved critical in completing the synthesis of a this compound-containing trisaccharide found in antibiotics acs.orgresearchgate.net.

Another method for the preparation of C-methyl branched nitro sugars from corresponding amino sugars involves oxidation with mixed oxidants, such as ozonolysis in the presence of OXONE (potassium monopersulfate) and acetone (B3395972) researchgate.net. This method can also effect the deprotection and oxidation of an O-benzylhydroxylamino sugar in a single step, directly yielding the nitro sugar researchgate.net. This mixed oxidant method has been noted as experimentally simpler and more convenient than using DMDO for the oxidation of amino sugars researchgate.net.

While the search results mention oxidative cleavage in other contexts, such as the cleavage of olefins using photoexcited nitroarenes scispace.comnih.gov or the cleavage of hydrazide N-N bonds researchgate.net, the specific transformation relevant to this compound synthesis, as indicated by the provided outline and search results, is the conversion of O-benzylhydroxylamino groups to nitro groups acs.orgresearchgate.netacs.org.

Mechanistic Investigations of Reactions Involving Decilonitrose

Glycosylation Reaction Mechanism Studies with Decilonitrose Acceptors

Glycosylation reactions are fundamental to carbohydrate chemistry, forming the glycosidic bonds that link sugars to other molecules. Understanding the mechanism of these reactions is crucial for controlling the stereochemical outcome. For a hypothetical this compound acceptor, studies would focus on how it reacts with a glycosyl donor to form a new glycosidic linkage.

Evidence for Associative Mechanisms in Boronic Ester Mediated Glycosylations

Boronic acids and their esters can be employed as catalysts or promoters in glycosylation. Mechanistic studies in this area would investigate whether the reaction proceeds through an associative pathway. This would involve the formation of a boronate ester intermediate between the this compound acceptor and the catalyst. nih.gov Kinetic and spectroscopic studies would be necessary to provide evidence for such an intermediate and to elucidate its role in the stereochemical outcome of the glycosylation. nih.gov

Influence of Protecting Groups on Selectivity in this compound Glycosylation Reactions

Protecting groups are chemical moieties used to temporarily block reactive functional groups on the this compound acceptor and the glycosyl donor. nih.govresearchgate.net These groups have a profound impact on the stereoselectivity of the glycosylation. nih.gov Research would focus on how different protecting groups on this compound (e.g., acyl vs. ether types) influence the formation of α- or β-glycosides through neighboring group participation, steric hindrance, or by altering the electronic properties of the molecule. beilstein-journals.orgbeilstein-journals.org

A hypothetical data table for such a study might look like this:

| Donor Protecting Group (PG) | Acceptor (this compound) PG | α:β Ratio | Yield (%) |

| Benzyl (Bn) | Acetyl (Ac) | Data N/A | Data N/A |

| Acetyl (Ac) | Benzyl (Bn) | Data N/A | Data N/A |

| Silyl (TBS) | Benzyl (Bn) | Data N/A | Data N/A |

Impact of Reaction Conditions on Anomeric Selectivity in this compound Coupling

The stereochemical outcome of glycosylation is also highly dependent on the reaction conditions. chemrxiv.org Investigations for this compound would systematically vary parameters such as solvent, temperature, and the type of promoter or catalyst used. chemrxiv.org For example, solvents can influence the reaction pathway by stabilizing or destabilizing key intermediates, such as oxocarbenium ions. chemrxiv.org Temperature can affect the rates of competing reaction pathways, thereby influencing the anomeric ratio of the products. chemrxiv.org

A sample data table summarizing such findings would be:

| Solvent | Temperature (°C) | Promoter | α:β Ratio |

| Dichloromethane | -78 | TMSOTf | Data N/A |

| Acetonitrile | -40 | NIS/TfOH | Data N/A |

| Diethyl Ether | 0 | BF₃·OEt₂ | Data N/A |

Stereoelectronic Effects in Nucleophilic Additions to 2-Deoxy-Sugar Donors

Assuming this compound is related to a 2-deoxysugar structure, stereoelectronic effects would play a critical role in its reactivity. These effects involve the influence of the spatial arrangement of orbitals on the reaction's outcome. When a 2-deoxysugar donor is activated, it can form an oxocarbenium ion intermediate. The stereochemistry of the subsequent nucleophilic attack by an acceptor is governed by factors like the anomeric effect and the principle of maximizing orbital overlap. Research would aim to understand how the inherent electronic properties of the this compound structure dictate the facial selectivity of incoming nucleophiles.

Table of Compounds

Decilonitrose in Complex Oligosaccharide and Natural Product Assembly

Total Synthesis of Decilonitrose-Containing Oligosaccharides

The total synthesis of oligosaccharides incorporating this compound presents distinct challenges due to the complex nature of the sugar and the specific glycosidic linkages required. Research in this area has focused on developing efficient and stereoselective glycosylation methods to assemble these complex structures.

Synthesis of the Cororubicin (B223232) Trisaccharide Featuring L-Decilonitrose

The cororubicin trisaccharide, a component of the antibiotic cororubicin, is a notable example of a natural product featuring L-decilonitrose. This trisaccharide consists of L-decilonitrose linked to two digitoxose (B191001) residues (a dideoxy sugar) through β-1,4 and α-1,4 glycosidic bonds. acs.org The synthesis of this trisaccharide has been a key target in glycosylation studies involving branched amino and nitro sugars. acs.orgresearchgate.net

A reported synthesis of the cororubicin trisaccharide involved the use of an O-benzylhydroxylamino sugar as a precursor to the nitro sugar this compound. acs.org This precursor served as both an acceptor and a donor in glycosylation reactions. acs.org A β-selective glycosylation was achieved using a thioglycoside donor. acs.org Novel functional group transformations were carried out on the assembled trisaccharide, including the oxidative cleavage of the O-benzylhydroxylamino group to the nitro group using dimethyldioxirane (B1199080) in a single step. acs.org This transformation was critical for completing the synthesis of this this compound-containing trisaccharide. acs.org

Studies on the synthesis of the cororubicin trisaccharide have also investigated the effect of acceptor structure on glycosylation reactions. nih.gov For instance, using an L-Oliose bromide donor with various this compound analogues as acceptors resulted in variable selectivities depending on the nitrogen protecting group on the acceptor. nih.gov An N-acetyl-protected acceptor showed modest α:β selectivity (2:3), while changing the protecting group to a trifluoroacetate (B77799) significantly improved selectivity (30:1 α:β). nih.gov The use of a nitro group in this position yielded the disaccharide product as a single α-isomer. nih.gov These studies highlight the importance of protecting group choice in controlling stereoselectivity during the synthesis of this compound conjugates.

Linkage Analysis: β-1,4 and α-1,4 Glycosidic Bonds in this compound Conjugates

Glycosidic linkage analysis is typically performed using methods such as permethylation followed by acid hydrolysis. nih.gov This process cleaves the glycosidic bonds, and the positions of the original linkages are identified by the locations of free hydroxyl groups in the permethylated monosaccharides. nih.gov However, this method does not provide information about the α or β stereochemistry of the linkage. nih.gov

The formation of specific α or β glycosidic linkages during synthesis is a significant challenge, particularly with 2-deoxy sugars like those often found alongside this compound in natural products. acs.orgnih.gov The lack of an oxygen at the C-2 position can make controlling stereoselectivity difficult. acs.org Various approaches have been developed to address this, including the use of specific glycosylation conditions, donors, and acceptors. nih.govacs.org

Understanding the conformational preferences of glycosidic linkages, such as β-(1→4) bonds, can be studied using techniques like NMR spectroscopy combined with theoretical calculations. nih.gov While these studies have been applied to various disaccharides, their specific application to this compound-containing oligosaccharides provides insights into the structural dynamics of these complex molecules in solution.

Diversity-Oriented Synthesis (DOS) of this compound Derivatives and Analogues

Diversity-Oriented Synthesis (DOS) is a strategy aimed at generating collections of structurally diverse small molecules from common building blocks or scaffolds. frontiersin.orgcam.ac.ukcam.ac.uk Applying DOS to this compound allows for the creation of a library of derivatives and analogues with variations in structure, functional groups, and stereochemistry. cam.ac.ukresearchgate.net This approach is valuable for exploring chemical space and identifying compounds with desired biological properties. frontiersin.orgcam.ac.uk

The generation of heterocycles using sugar derivatives as building blocks is a powerful approach in DOS due to the inherent complexity and multiple stereocenters present in sugars. frontiersin.org this compound, with its unique nitro and branched methyl groups, serves as a promising starting point for generating molecular diversity.

Development of Efficient Synthetic Protocols for Varied this compound Structures

Developing efficient synthetic protocols is crucial for the successful implementation of DOS for this compound derivatives and analogues. beilstein-journals.org These protocols should allow for the facile introduction of variations at different positions of the this compound scaffold.

Research has focused on developing concise, diversity-oriented approaches for the synthesis of naturally occurring 3-amino- and 3-nitro-2,3,6-trideoxypyranose derivatives and their analogues starting from simple sugars. researchgate.netresearchgate.net These studies involve the synthesis of various glycosyl donors and their application in glycosylation reactions to assemble diverse oligosaccharide structures. researchgate.netresearchgate.net

Flexible de novo synthetic routes capable of producing libraries of deoxy sugars have been described. nih.gov While not exclusively focused on this compound, these methods, which often involve modifications of glycals, can potentially be adapted for the synthesis of this compound analogues by introducing the specific functional groups and stereochemistry characteristic of this compound. nih.gov

Efficient synthetic methods for creating branched-chain nitro and amino sugars, including both enantiomers of this compound, have been reported, providing stereoselective routes to these important building blocks. nih.govcapes.gov.br Such methods are fundamental for any DOS approach aiming to generate a diverse set of this compound-related compounds.

The development of new methodologies for accessing complex carbohydrate analogues, such as C-alkynyl sugars through copper-mediated glycosylation of glycals, also contributes to the synthetic toolbox available for generating diverse sugar structures, potentially including this compound derivatives. acs.org

The efficiency of these synthetic protocols is often evaluated by factors such as yield, stereoselectivity, and the number of steps required. nih.govbeilstein-journals.org The goal is to develop methods that are not only effective in creating structural diversity but also practical for generating libraries of compounds for further investigation.

Biosynthetic and Biological Context of Decilonitrose

Decilonitrose as a Constituent of Antitumor Anthracycline Antibiotics (e.g., Decilorubicin (B1670137), Cororubicin)

This compound is a known sugar component of several anthracycline antibiotics, a class of compounds recognized for their antitumor properties. Prominent examples include Decilorubicin and Cororubicin (B223232). nih.govtandfonline.comacs.orgoup.comnih.govbikaken.or.jp

Decilorubicin, first described as a new anthracycline antibiotic, contains this compound as one of its sugar components. tandfonline.combikaken.or.jphodoodo.com The absolute configuration of the this compound found in Decilorubicin has been unequivocally determined as 2,3,6-trideoxy-3-C-methyl-3-nitro-L-ribo-hexopyranose through synthetic studies starting from L-rhamnose. nih.govoup.comhodoodo.com

The sugar components attached to the aglycone (the non-sugar part) of anthracyclines, including this compound, are understood to significantly influence the biological activities of these antibiotics. acs.orgnih.gov

This compound in Glycosylated Bacterial Natural Products

Glycosylation, the attachment of sugar moieties to a non-carbohydrate scaffold, is a widespread phenomenon in the biosynthesis of bacterial natural products. acs.orgnih.gov These appended carbohydrates are frequently essential for the biological activity of the resulting glycosides. acs.orgnih.gov this compound is found as a glycosidic component in a variety of these bacterial metabolites, particularly those produced by Streptomyces species, which are prolific producers of anthracycline antibiotics. tandfonline.comnih.govbikaken.or.jp A comprehensive analysis of glycosylated bacterial secondary metabolites has documented the presence of this compound among the diverse array of appended carbohydrates. nih.gov

Identification of this compound Analogues in Bacterial Metabolites

Investigations into bacterial metabolites have led to the identification of analogues of this compound. A systematic analysis of glycosylated bacterial natural products has listed this compound along with related structures such as 3'-epi-4'-epi-α-L-Decilonitrose (also known as 4'-desmethyl-α-L-evernitrose) and 3'-Denitro-3'-hydroxylamine-3'-epi-4'-epi-α-L-decilonitrose, highlighting the structural diversity of these nitro sugars in bacterial metabolites. nih.gov

Furthermore, studies involving the synthesis of complex glycosylated structures, such as the cororubicin trisaccharide, have utilized this compound analogues as acceptor molecules in glycosylation reactions to explore synthetic routes and the impact of structural variations. nih.govacs.org In the study of keyicin, a natural product from Micromonospora sp., differentially glycosylated analogues were observed, with mass spectrometry data consistent with the presence of this compound in some variants. acs.org

Research findings related to this compound and its analogues in bacterial metabolites are summarized in the table below:

| Compound Name | Source/Context | Key Finding |

| This compound | Decilorubicin, Cororubicin, Bacterial Metabolites | Sugar component in antitumor anthracyclines and other bacterial natural products. tandfonline.comacs.orgnih.gov |

| 3'-epi-4'-epi-α-L-Decilonitrose (4'-desmethyl-α-L-evernitrose) | Bacterial Natural Products | Identified as an analogue of this compound. nih.gov |

| 3'-Denitro-3'-hydroxylamine-3'-epi-4'-epi-α-L-decilonitrose | Bacterial Natural Products | Identified as an analogue of this compound. nih.gov |

| This compound analogues | Synthesis of Cororubicin Trisaccharide | Used as acceptors in glycosylation studies. nih.govacs.org |

| This compound (putative) | Keyicin from Micromonospora sp. | Observed in differentially glycosylated keyicin analogues by LC-MS/MS. acs.org |

Investigations into Biosynthetic Pathways of this compound

The biosynthesis of complex natural products containing unique sugar moieties like this compound is a subject of ongoing research. While the complete biosynthetic pathway of this compound itself and its incorporation into anthracyclines like Decilorubicin is not fully elucidated, particularly the late-stage enzymatic steps, investigations are underway. universiteitleiden.nl

Studies aimed at understanding the biosynthesis of Decilorubicin involve the identification of the putative gene cluster responsible for its production. universiteitleiden.nl Elucidating the enzymatic mechanisms within this cluster is expected to provide insights into the formation and attachment of the this compound sugar. universiteitleiden.nl

Synthetic approaches to this compound have also provided valuable information that can inform biosynthetic studies. The successful synthesis of this compound from precursors such as L-rhamnose through a 3-ulose intermediate demonstrates a plausible chemical logic that may mirror some aspects of the enzymatic pathway in producing microorganisms. nih.gov Furthermore, the development of stereoselective synthetic routes for branched-chain nitro and amino sugars, including both enantiomers of this compound, from readily available starting materials like keto sugars or simple sugars contributes to the understanding of how these complex sugar structures can be formed. researchgate.netresearchgate.netacs.org These synthetic methodologies, while not directly replicating biosynthesis, can highlight potential enzymatic transformations and intermediates involved in the natural process.

Computational Chemistry and Theoretical Modeling of Decilonitrose

Molecular Geometry Optimization and Conformational Analysis of Decilonitrose and its Derivatives

Molecular geometry optimization is a fundamental computational technique used to find the lowest energy arrangement of atoms in a molecule, corresponding to a stable structure or a transition state. psicode.orgmolcas.orglibretexts.org For this compound, this involves determining the most stable three-dimensional conformation of the sugar ring and the orientation of its substituents, including the nitro group and the branched methyl group. Conformational analysis explores the various possible spatial arrangements of a molecule that can be interconverted by rotation around single bonds, and the relative energies of these conformers.

Applying geometry optimization to this compound and its derivatives, such as those found in antibiotic structures, helps to understand their preferred shapes in isolation and potentially within different environments. Computational methods like Density Functional Theory (DFT) or ab initio methods are commonly employed for this purpose. faccts.de These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular structure. faccts.de

For sugar molecules like this compound, conformational analysis is particularly important due to the flexibility of the ring structure and the attached hydroxyl and nitro groups. Different conformers can have significantly different energies and can influence how the molecule interacts with other molecules, such as proteins or DNA. While specific detailed research findings on the geometry optimization and conformational analysis solely focused on isolated this compound were not extensively detailed in the provided search results, studies on related branched-chain sugars and nitro sugars often utilize these computational techniques to elucidate their structural properties. The absolute configuration of this compound has been determined experimentally, which provides a crucial starting point for computational modeling. nih.gov

Theoretical Prediction of Spectroscopic Parameters for this compound

Theoretical prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) shifts, vibrational frequencies (Infrared and Raman), and electronic transitions (UV-Vis), provides valuable data for identifying and characterizing molecules. nih.govolemiss.edu For this compound, computational methods can be used to predict these parameters, which can then be compared with experimental spectra to confirm structural assignments and gain further insights into its electronic structure.

NMR spectroscopy is a powerful tool for determining the structure and conformation of organic molecules. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental peaks, especially for complex molecules or when only limited experimental data is available. psu.edu The chemical environment of each nucleus in the molecule influences its chemical shift, and computational methods can model these effects.

Electronic spectroscopy (UV-Vis) probes the electronic transitions within a molecule. For this compound, the nitro group is a chromophore that can exhibit electronic absorption in the UV-Vis region. Theoretical calculations using methods like Time-Dependent DFT (TD-DFT) can predict the wavelengths and intensities of these electronic transitions. nih.govchemrxiv.org

While detailed theoretical spectroscopic predictions specifically for this compound were not prominently featured in the search results, computational spectroscopy is a well-established field widely applied to various organic molecules, including carbohydrates and nitro compounds. olemiss.educhemrxiv.orgscirp.org These methods can provide calculated spectra that can assist experimentalists in the characterization of synthesized or isolated this compound and its derivatives.

Molecular Modeling of this compound Interactions within Biological Systems (e.g., DNA complexes as part of antibiotics)

This compound is a component of several anthracycline antibiotics known to interact with DNA. nih.govnih.gov Molecular modeling is a crucial tool for understanding how these complex antibiotics, containing this compound, bind to DNA and exert their biological effects. psu.eduoup.com These studies often involve simulating the interaction between the antibiotic molecule and a DNA duplex to determine binding sites, binding affinity, and the structural changes induced upon binding. psu.edumdpi.comdiva-portal.org

Molecular docking and molecular dynamics simulations are common techniques used in this context. Molecular docking predicts the preferred binding orientation and position of a ligand (the antibiotic containing this compound) within a binding site on a receptor (DNA). psu.edu Molecular dynamics simulations provide insights into the dynamic behavior of the complex over time, allowing researchers to study the stability of the interaction, conformational changes, and the role of specific residues or sugar moieties, such as this compound, in the binding process. psu.eduoup.com

Studies on anthracycline antibiotics like respinomycin D and arugomycin, which contain this compound, have utilized NMR spectroscopy and molecular modeling to elucidate their interaction with DNA. psu.eduoup.com These studies have shown that the sugar moieties, including this compound, play a significant role in the binding to DNA, often interacting with the grooves of the DNA helix. psu.eduoup.com For example, the sugar chain can be positioned in either the major or minor groove, contributing to the specificity and stability of the DNA-antibiotic complex. oup.com

Computational modeling can help to identify the key interactions, such as hydrogen bonds, van der Waals forces, and potentially electrostatic interactions involving the nitro group or hydroxyl groups of this compound, that contribute to the binding affinity. oup.com Understanding these interactions at a molecular level is essential for structure-activity relationship studies and the rational design of new antibiotic analogs with improved efficacy and reduced toxicity. nih.gov

Methodological Advancements and Future Research Directions in Decilonitrose Chemistry

Development of Novel Reagents and Catalysts for Decilonitrose Synthesis

The synthesis of complex carbohydrates like this compound often requires sophisticated methodologies to control stereochemistry and introduce specific functional groups. Reported synthetic approaches to this compound and its derivatives highlight the ongoing development of novel reagents and catalysts in this field. One described synthesis of the methyl beta-glycoside of this compound originates from L-rhamnose, proceeding through a 3-ulose intermediate, indicating a specific synthetic pathway to establish the sugar core and introduce the necessary modifications. wikidata.org

Further advancements in the stereoselective synthesis of this compound derivatives have been reported. A stereoselective synthesis of a derivative of L-decilonitrose, characterized by its detailed chemical name (2,3,6-trideoxy-3-C-methyl-3-nitro-L-ribo-hexose), underscores the focus on controlling the spatial arrangement of substituents during synthesis. wikipedia.org Additionally, a new stereoselective route has been developed for the synthesis of branched-chain nitro and amino sugars, which notably includes the synthesis of both enantiomers of this compound. fishersci.be These developments suggest the exploration of specific reagents and catalytic systems designed to achieve high levels of stereo- and regioselectivity, crucial for the efficient construction of such complex sugar molecules.

In the broader context of deoxy-sugar synthesis, which is relevant to this compound, studies have investigated glycosylation reactions using this compound analogues as acceptors in the synthesis of complex oligosaccharides, such as the cororubicin (B223232) trisaccharide. nih.gov While the specific novel reagents and catalysts used in these particular instances are detailed within their respective studies, the ongoing research in deoxyglycoside synthesis, including the use of various promoters and strategies to control selectivity, is pertinent to advancing this compound synthesis. nih.govuni.lu The development of new methods and reagents for organic synthesis, such as those used in coupling reactions or those involving transition metal catalysts, provides a foundation for designing improved routes to this compound. fishersci.atsigmaaldrich.comnih.govuni.lu

Advanced Analytical Methodologies for this compound Characterization

Precise characterization of this compound is essential to confirm its structure, purity, and properties. Advanced analytical methodologies play a critical role in this process. Techniques commonly employed for the characterization of organic compounds, including complex carbohydrates, are applicable to this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural details of molecules, providing information on the connectivity and spatial arrangement of atoms. guidetopharmacology.orgeasychem.orgresearchgate.netnih.govnih.gov Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula and the identification of structural subunits. guidetopharmacology.orgeasychem.orgresearchgate.netnih.gov The combination of NMR and MS is particularly effective for the comprehensive characterization of complex natural products and synthetic intermediates. easychem.orgresearchgate.netnih.govnih.gov

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with MS, are invaluable for assessing the purity of this compound samples and separating it from reaction mixtures or biological extracts. sigmaaldrich.com Capillary Electrophoresis (CE) is another separation technique that has proven useful for analyzing various biomolecules, including monosaccharides, and can be employed for the analysis of this compound. nih.gov These analytical tools, along with other methods for determining physical and chemical properties, are fundamental to the rigorous characterization of this compound in synthetic and biological studies. sigmaaldrich.com

Here is a table summarizing some relevant analytical techniques:

| Analytical Technique | Application to this compound Characterization |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, confirmation of connectivity and stereochemistry. guidetopharmacology.orgeasychem.orgresearchgate.netnih.govnih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight, fragmentation analysis, molecular formula confirmation. guidetopharmacology.orgeasychem.orgresearchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation from mixtures. sigmaaldrich.com |

| Gas Chromatography (GC) | Purity assessment, separation and analysis of volatile derivatives. sigmaaldrich.com |

| Capillary Electrophoresis (CE) | Separation and analysis of charged species, potentially useful for monosaccharides. nih.gov |

Future Directions in this compound Chemical Biology Research

This compound's significance in chemical biology is primarily linked to its presence in decilorubicin (B1670137), an anthracycline antibiotic with antitumor properties. wikidata.orgwikipedia.org Understanding the biological role of this compound within decilorubicin and the biosynthesis of this natural product represents a key area for future research.

Decilorubicin is thought to exert its cytotoxic effects, at least in part, through the generation of reactive oxygen species. wikidoc.org Investigating the specific contribution of the this compound moiety to this mechanism of action could provide insights into the structure-activity relationship of decilorubicin and related anthracyclines.

A significant future direction lies in the further elucidation of the biosynthesis of decilorubicin. While this compound has been identified as a sugar component, the late-stage enzymatic steps involved in the assembly and modification of decilorubicin are not fully understood. wikidoc.org Research aimed at identifying and characterizing the enzymes responsible for incorporating this compound and other sugar moieties into the decilorubicin structure is crucial. wikidoc.org This knowledge could pave the way for biosynthetic engineering efforts to create novel anthracycline derivatives with potentially improved pharmacological properties. wikidoc.org

The broader field of chemical biology, which involves applying chemical principles and techniques to study biological systems, provides a framework for future this compound research. fishersci.comnih.govnih.govbidd.group This could involve synthesizing modified this compound analogues or decilorubicin derivatives to probe biological pathways, develop new chemical tools, or explore potential therapeutic applications beyond the scope of the parent antibiotic. nih.gov Given that deoxy-sugars often play critical roles in modulating the potency of bioactive natural products, further research into how the presence and specific structure of this compound influence the biological activity of decilorubicin and potential analogues is warranted. uni.lu

Q & A

Q. How can researchers optimize high-throughput screening for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.